molecular formula C17H18O3 B8276236 4-Benzyloxy-3-ethyl-5-methyl-benzoic acid

4-Benzyloxy-3-ethyl-5-methyl-benzoic acid

Cat. No. B8276236
M. Wt: 270.32 g/mol
InChI Key: XISHKRRCRWOUFV-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-ethyl-5-methyl-benzoic acid is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-ethyl-5-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C17H18O3/c1-3-14-10-15(17(18)19)9-12(2)16(14)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,18,19)

InChI Key

XISHKRRCRWOUFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)O)C)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (34.9 g, 0.213 mol, prepared from 2-ethyl-6-methyl-phenol according to the literature cited for 3-ethyl-4,N-dihydroxy-5-methyl-benzamidine) in MeCN (350 mL), K2CO3 (58.7 g, 0.425 mol) and benzylbromide (36.4 g, 0.213 mol) are added. The mixture is stirred at 60° C. for 2 h before it is cooled to rt, diluted with water and extracted twice with EA. The org. extracts are washed with water and concentrated to give crude 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (45 g) as an orange oil. 1H NMR (CDCl3): δ1.29 (t, J=7.5 Hz, 3H), 2.40 (s, 3H), 2.77 (q, J=7.8 Hz, 2H), 4.90 (s, 2H), 7.31-7.52 (m, 5H), 7.62 (d, J=1.5 Hz, 1H), 7.66 (d, J=1.8 Hz, 1H), 9.94 (s, 1H). b) To a mixture of 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (132 g, 0.519 mol) and 2-methyl-2-butene (364 g, 5.19 mol) in tert.-butanol (1500 mL), a solution of NaH2PO4 dihydrate (249 g, 2.08 mol) in water (1500 mL) is added. To this mixture, NaClO2 (187.8 g, 2.08 mol) is added in portions. The temperature of the reaction mixture is kept below 30° C., and evolution of gas is observed. Upon completion of the addition, the orange bi-phasic mixture is stirred well for 3 h before it is diluted with TBME (1500 mL). The org. layer is separated and washed with 20% aq. NaHS solution (1500 mL) and water (500 mL). The org. phase is then extracted three times with 0.5 N aq. NaOH (1000 mL), the aq. phase is acidified with 25% aq. HCl (500 mL) and extracted twice with TBME (1000 mL). These org. extracts are combined and evaporated to dryness to give the title compound; 1H NMR (D6-DMSO): δ 1.17 (t, J=7.5 Hz, 3H), 2.31 (s, 3H), 2.67 (q, J=7.5 Hz, 2H), 4.86 (s, 2H), 7.34-7.53 (m, 5H), 7.68 (s, 2H), 12.70 (s, 1H).
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
364 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4 dihydrate
Quantity
249 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
187.8 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (5.6 g, 22.0 mmol) in acetone (150 mL), KMnO4 (4.52 g, 28.6 mmol) is added. The mixture becomes slightly warm (45° C.) and is stirred for 90 min at rt. The mixture is filtered and the filtrate is evaporated. The residue is treated with water and 10% aq. citric acid solution and extracted twice with EA. The combined org. extracts are dried over MgSO4, filtered, concentrated and dried under HV to give 4-benzyloxy-3-ethyl-5-methylbenzoic acid (4.38 g) as a white solid; LC-MS: tR=1.00 min, [M+1+CH3CN]+=312.09.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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